molecular formula C23H13Br2F2N3O2S B2918484 4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide CAS No. 391223-37-3

4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide

Cat. No.: B2918484
CAS No.: 391223-37-3
M. Wt: 593.24
InChI Key: XJDVRUSOGSKQMM-UHFFFAOYSA-N
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Description

This compound features a central thiazole ring substituted with a phenyl group at position 4, which is further modified by a 4-bromo-2-fluorobenzamide moiety. The thiazole’s position 2 is linked to another 4-bromo-2-fluorobenzamide group.

Properties

IUPAC Name

4-bromo-N-[3-[2-[(4-bromo-2-fluorobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Br2F2N3O2S/c24-13-4-6-16(18(26)9-13)21(31)28-15-3-1-2-12(8-15)20-11-33-23(29-20)30-22(32)17-7-5-14(25)10-19(17)27/h1-11H,(H,28,31)(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDVRUSOGSKQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Br)F)C3=CSC(=N3)NC(=O)C4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Br2F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₃Br₂F₂N₃OS
  • Molecular Weight : 404.244 g/mol
  • CAS Number : 312916-28-2

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The thiazole and benzamide moieties are known to participate in various biochemical pathways, potentially influencing cellular processes such as apoptosis, cell proliferation, and signal transduction.

Biological Activity Overview

Research indicates that this compound exhibits:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. In vitro assays demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating significant potency.
Cell LineIC50 Value (µM)Reference
MCF-712.5
A54915.0
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Zone of inhibition tests indicated effectiveness comparable to standard antibiotics.
Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli16

Case Studies

  • Anticancer Research : A study published in Applied Sciences investigated the anticancer properties of similar thiazole derivatives. Results indicated that modifications in the benzamide structure enhanced cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that may apply to our compound as well .
  • Antimicrobial Efficacy : Another research effort focused on the synthesis of thiazole-based compounds and their antimicrobial activities. The findings revealed that compounds with bromo and fluoro substitutions exhibited increased antimicrobial potency, supporting the potential efficacy of this compound .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

  • N-(4-Bromophenyl)-4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 338397-07-2): This analog replaces one 4-bromo-2-fluorobenzamide group with a trifluoromethylphenyl-substituted thiazole.
  • 4-Bromo-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]benzamide :
    The benzothiazole core here differs from the thiazole in the target compound. The methyl group on the benzothiazole may improve lipophilicity, while the absence of fluorine reduces polarity, impacting binding specificity .

Functional Group Variations

  • N′-(4-Bromobenzylidene)-3-((4-(4-Chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanehydrazide (5d): This compound () features a hydrazide linker instead of an amide.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound ~560 Not reported Dual bromo-fluorobenzamide, thiazole
5d () ~503 182–184 Bromobenzylidene, hydrazide
9c () ~450 Not reported Bromophenyl, triazole
CAS 338397-07-2 () 503.33 Not reported Trifluoromethylphenyl, thiazole

The target compound’s higher molecular weight and dual halogenation likely reduce aqueous solubility compared to smaller analogs like 9c but improve binding avidity through halogen bonds .

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